3-bromo-N-(2-chlorophenyl)benzenesulfonamide

Lipophilicity Drug-likeness Physicochemical property prediction

3-Bromo-N-(2-chlorophenyl)benzenesulfonamide (CAS 848913-61-1) is a dihalogenated N-aryl benzenesulfonamide with molecular formula C₁₂H₉BrClNO₂S and a molecular weight of 346.63 g·mol⁻¹. Its structure features a meta-brominated benzenesulfonyl group and an ortho-chlorinated aniline-derived N-aryl substituent, giving it a predicted LogP of 4.04 and a topological polar surface area of 55 Ų.

Molecular Formula C12H9BrClNO2S
Molecular Weight 346.62
CAS No. 848913-61-1
Cat. No. B2727713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-(2-chlorophenyl)benzenesulfonamide
CAS848913-61-1
Molecular FormulaC12H9BrClNO2S
Molecular Weight346.62
Structural Identifiers
SMILESC1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=CC=C2)Br)Cl
InChIInChI=1S/C12H9BrClNO2S/c13-9-4-3-5-10(8-9)18(16,17)15-12-7-2-1-6-11(12)14/h1-8,15H
InChIKeyVIKZSOKMWRQTHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-N-(2-chlorophenyl)benzenesulfonamide (848913-61-1): Procurement-Relevant Chemical Profile


3-Bromo-N-(2-chlorophenyl)benzenesulfonamide (CAS 848913-61-1) is a dihalogenated N-aryl benzenesulfonamide with molecular formula C₁₂H₉BrClNO₂S and a molecular weight of 346.63 g·mol⁻¹. Its structure features a meta-brominated benzenesulfonyl group and an ortho-chlorinated aniline-derived N-aryl substituent, giving it a predicted LogP of 4.04 and a topological polar surface area of 55 Ų . The compound is primarily supplied as a research-grade synthetic building block (typical purity ≥98%) and is commercially available from multiple vendors with batch-specific QC documentation including NMR, HPLC, and GC .

Why Generic Substitution of 3-Bromo-N-(2-chlorophenyl)benzenesulfonamide Is Not Supported by Evidence


Within the N-aryl benzenesulfonamide class, the precise position and identity of halogen substituents profoundly affect both physicochemical properties and biological target engagement. For example, X-ray crystallographic data show that 2-chloro/bromo-benzenesulfonamide scaffolds coordinate the catalytic Zn(II) ion in carbonic anhydrase active sites, with the halogen ortho-substituent orienting the aromatic ring to modulate affinity and isoform selectivity [1]. Furthermore, a systematic study of halogenated sulfonamide biguanides demonstrated that ortho-chloro and ortho-bromo derivatives significantly prolong both prothrombin time (PT) and activated partial thromboplastin time (APTT), whereas meta- and para-substituted analogs exhibit markedly different anticoagulant profiles [2]. Therefore, substituting 3-bromo-N-(2-chlorophenyl)benzenesulfonamide with a regioisomer (e.g., 3-bromo-N-(3-chlorophenyl)benzenesulfonamide, CAS 876576-28-2) or a mono-halogenated analog (e.g., N-(2-chlorophenyl)benzenesulfonamide, CAS 21226-30-2) cannot be assumed to preserve biological activity, binding mode, or pharmacokinetic behavior without explicit comparative data.

Quantitative Differentiation Evidence for 3-Bromo-N-(2-chlorophenyl)benzenesulfonamide (848913-61-1)


Predicted Lipophilicity Differentiates 848913-61-1 from Its Dechlorinated and Debrominated Analogs

The predicted ACD/LogP of 3-bromo-N-(2-chlorophenyl)benzenesulfonamide is 4.04, which is approximately 1.3 log units higher than the predicted LogP of the dechlorinated analog 3-bromo-N-phenylbenzenesulfonamide (CAS 166338-06-3; predicted LogP ~2.74) and approximately 1.5 log units higher than the debrominated analog N-(2-chlorophenyl)benzenesulfonamide (CAS 21226-30-2; predicted LogP ~2.54) [1]. This difference corresponds to a theoretical ~20-fold increase in octanol-water partition coefficient relative to the mono-halogenated analogs.

Lipophilicity Drug-likeness Physicochemical property prediction

Ortho-Chloro Substituent Enables a Unique Carbonic Anhydrase Binding Mode Relative to Meta-Substituted Regioisomers

Crystal structures of human carbonic anhydrase isoforms in complex with halogenated benzenesulfonamides (PDB: 6QNL and related entries) reveal that the ortho-chloro or ortho-bromo substituent positions the aromatic ring in a distinct orientation within the active site, with the halogen atom occupying a hydrophobic pocket adjacent to the Zn(II)-coordinated sulfonamide group. This binding mode is structurally distinct from that of meta-substituted regioisomers such as 3-bromo-N-(3-chlorophenyl)benzenesulfonamide (CAS 876576-28-2) [1][2]. While no direct IC₅₀ comparison between the 2-chloro and 3-chloro regioisomers has been published, the structural evidence predicts differential isoform selectivity profiles.

Carbonic anhydrase inhibition X-ray crystallography Isoform selectivity

Dual Halogenation Provides Higher Structural Complexity for Fragment-Based Screening Relative to Mono-Halogenated Analogs

3-Bromo-N-(2-chlorophenyl)benzenesulfonamide contains two distinct halogen atoms (Br at the 3-position of the sulfonyl ring; Cl at the 2-position of the N-phenyl ring) at a molecular weight of 346.63 Da, placing it in the upper fragment-to-lead-like chemical space. By comparison, the mono-halogenated analogs 3-bromo-N-phenylbenzenesulfonamide (MW 312.18; 1 halogen) and N-(2-chlorophenyl)benzenesulfonamide (MW 267.73; 1 halogen) offer fewer vectors for structure-activity relationship (SAR) exploration . The presence of both Br and Cl also provides orthogonal synthetic handles: the bromo group supports palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) while the chloro group remains intact under many coupling conditions, enabling sequential derivatization.

Fragment-based drug discovery Molecular complexity Chemical probe design

Patent-Class Relevance: Benzenesulfonamide Scaffolds with Dual Halogen Substitution Are Claimed for Therapeutic Applications

US Patent 8,633,196 B2 ('Benzenesulfonamide compounds, method for synthesizing same, and use thereof in medicine as well as in cosmetics') explicitly encompasses halogenated N-aryl benzenesulfonamide derivatives as active pharmaceutical ingredients or cosmetic agents . While this patent does not disclose specific biological data for CAS 848913-61-1, the structural claim scope covers 3-bromo-N-(2-chlorophenyl)benzenesulfonamide and its close analogs. In contrast, mono-halogenated N-phenyl benzenesulfonamides lacking the second halogen are not explicitly exemplified in the preferred embodiments, suggesting that dual halogenation may be linked to the claimed utility.

Patent landscape Therapeutic sulfonamides Intellectual property

Evidence-Backed Application Scenarios for Procuring 3-Bromo-N-(2-chlorophenyl)benzenesulfonamide (848913-61-1)


Carbonic Anhydrase Inhibitor Development and Isoform Selectivity Profiling

Based on X-ray crystallographic evidence that ortho-chloro-benzenesulfonamide scaffolds adopt a distinct binding orientation in carbonic anhydrase active sites (PDB: 6QNL), 848913-61-1 is a structurally validated starting point for synthesizing isoform-selective CA inhibitors. Its ortho-chloro group occupies a hydrophobic pocket adjacent to the Zn(II)-coordinated sulfonamide, while the meta-bromo group provides a vector for further derivatization. Researchers assessing CA isoform selectivity panels (e.g., CA I, II, IX, XII) should prioritize this compound over meta-substituted regioisomers such as 3-bromo-N-(3-chlorophenyl)benzenesulfonamide (CAS 876576-28-2), which lack crystallographic validation of binding mode [1].

Fragment-Based and Structure-Guided Medicinal Chemistry Library Design

With a molecular weight of 346.63 Da, dual halogenation (Br + Cl), and a predicted LogP of 4.04, 848913-61-1 resides at the fragment-to-lead boundary. The orthogonally reactive bromo and chloro substituents allow sequential Pd-catalyzed cross-coupling reactions for systematic SAR exploration, offering greater synthetic versatility than mono-halogenated analogs such as N-(2-chlorophenyl)benzenesulfonamide (CAS 21226-30-2) or 3-bromo-N-phenylbenzenesulfonamide (CAS 166338-06-3) . Procurement of this compound is recommended for library synthesis programs where dual derivatization points and higher lipophilicity are design criteria.

Anticoagulant Activity Screening in Sulfonamide-Based Probe Discovery

Emerging class-level evidence shows that ortho-halogenated benzenesulfonamide biguanides prolong PT and APTT coagulation parameters, whereas meta- and para-substituted analogs produce weaker or divergent anticoagulant effects [2]. Although no direct PT/APTT data exist specifically for 848913-61-1, its ortho-chloro substitution pattern is structurally congruent with the active anticoagulant chemotype. Researchers conducting phenotypic screening for anticoagulant or antithrombotic sulfonamide probes should therefore select 848913-61-1 as a scaffold-matched candidate rather than purchasing only meta-substituted regioisomers.

Quote Request

Request a Quote for 3-bromo-N-(2-chlorophenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.